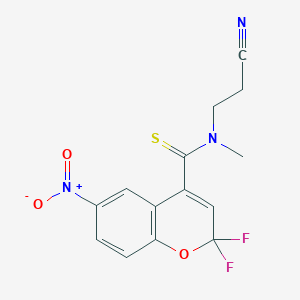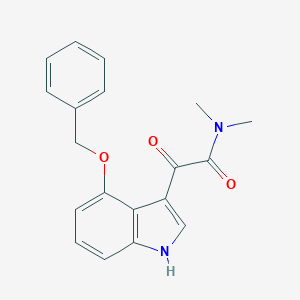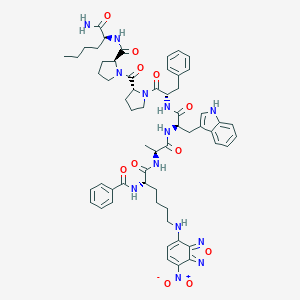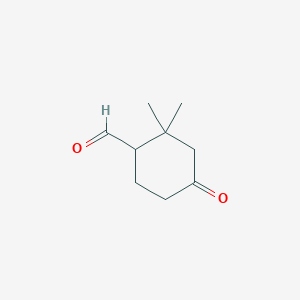
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that belongs to the class of cyclohexanones. It is also known as DMOC or 2,2-dimethyl-4-oxocyclohexane carbaldehyde. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMOC is not well understood. However, it has been suggested that DMOC may act as a nucleophile in various reactions. It can also undergo various chemical reactions such as reduction, oxidation, and condensation.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DMOC. However, some studies have suggested that DMOC may have potential antibacterial and antifungal properties. It has also been suggested that DMOC may have potential as a flavoring agent.
Avantages Et Limitations Des Expériences En Laboratoire
DMOC has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DMOC is also stable under normal laboratory conditions. However, DMOC has some limitations such as its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for research on DMOC. One potential area of research is the development of new synthetic methods for DMOC. Another potential area of research is the investigation of the potential antibacterial and antifungal properties of DMOC. Additionally, the potential use of DMOC as a flavoring agent in the food industry could be explored.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMOC can be achieved through several methods, and it has been used as a building block in the synthesis of various organic compounds. DMOC has potential antibacterial and antifungal properties and may have potential as a flavoring agent. Future research on DMOC could focus on the development of new synthetic methods and the investigation of its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2,2-dimethyl-1,3-cyclohexanedione using potassium permanganate. The reaction yields DMOC as the major product.
Applications De Recherche Scientifique
DMOC has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds. DMOC has also been used as a reagent in the synthesis of chiral compounds and as a precursor in the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
141891-09-0 |
|---|---|
Nom du produit |
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-8(11)4-3-7(9)6-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
DBDYPHSPNUJMTB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CCC1C=O)C |
SMILES canonique |
CC1(CC(=O)CCC1C=O)C |
Synonymes |
Cyclohexanecarboxaldehyde, 2,2-dimethyl-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



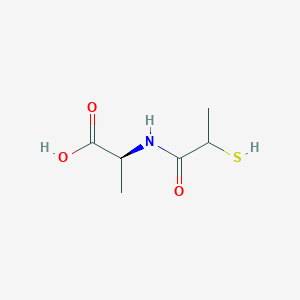
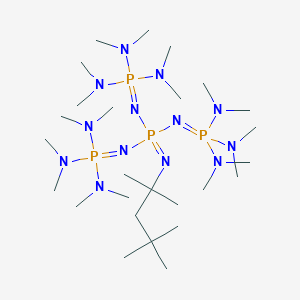
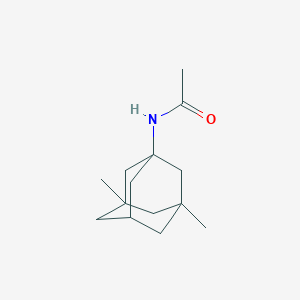
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
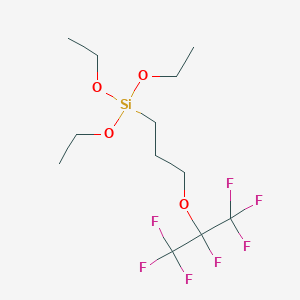
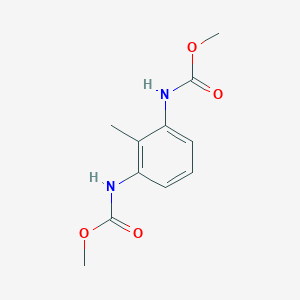
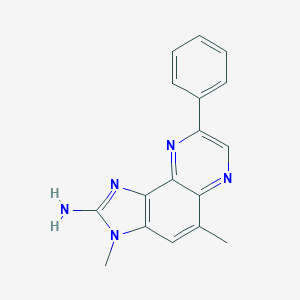
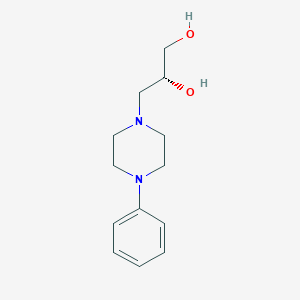
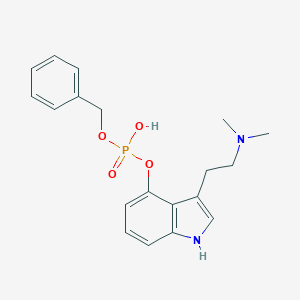
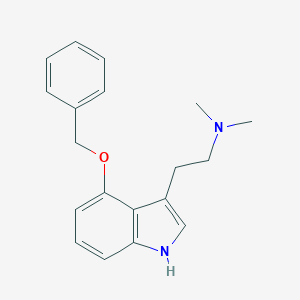
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
